molecular formula C20H22O6 B097696 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate CAS No. 16494-24-9

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Cat. No.: B097696
CAS No.: 16494-24-9
M. Wt: 358.4 g/mol
InChI Key: GIJIKFKGLZGENN-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate is an organic compound with the molecular formula C20H22O6. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its ester functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-ethoxyphenol and 4-(butoxycarbonyl)oxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 4-ethoxyphenol and 4-(butoxycarbonyl)oxybenzoic acid.

    Reduction: 4-ethoxyphenyl alcohol and 4-(butoxycarbonyl)oxybenzyl alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a prodrug, where the ester bonds are hydrolyzed in vivo to release active pharmaceutical ingredients.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ester linkages that can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing the active components. The molecular targets and pathways involved depend on the specific application and the nature of the released products.

Comparison with Similar Compounds

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate can be compared with other similar compounds such as:

    4-Methoxyphenyl 4-((butoxycarbonyl)oxy)benzoate: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and solubility.

    4-Ethoxyphenyl 4-((ethoxycarbonyl)oxy)benzoate: Similar structure but with an ethoxycarbonyl group instead of a butoxycarbonyl group. This variation can influence the compound’s hydrolysis rate and stability.

The uniqueness of this compound lies in its specific ester functional groups, which provide a balance of reactivity and stability suitable for various applications.

Properties

IUPAC Name

(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJIKFKGLZGENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066067
Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16494-24-9
Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Record name Benzoic acid, 4-((butoxycarbonyl)oxy)-, 4-ethoxyphenyl ester
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Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Record name 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate
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